molecular formula C10H12O3 B13519989 Methyl 5-hydroxy-2,3-dimethylbenzoate

Methyl 5-hydroxy-2,3-dimethylbenzoate

Cat. No.: B13519989
M. Wt: 180.20 g/mol
InChI Key: WSCICVKOCLOHGM-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-2,3-dimethylbenzoate is an organic compound with the molecular formula C₁₀H₁₂O₃. It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group at the 5-position and methyl groups at the 2- and 3-positions. This compound is often used in various chemical syntheses and has applications in different fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-hydroxy-2,3-dimethylbenzoate can be synthesized through several methods. One common approach involves the esterification of 5-hydroxy-2,3-dimethylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-hydroxy-2,3-dimethylbenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 5-hydroxy-2,3-dimethylbenzoic acid.

    Reduction: 5-hydroxy-2,3-dimethylbenzyl alcohol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Methyl 5-hydroxy-2,3-dimethylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of dyes and fragrances.

Mechanism of Action

The mechanism by which methyl 5-hydroxy-2,3-dimethylbenzoate exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The hydroxyl and ester groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Methyl 5-hydroxy-2,3-dimethylbenzoate can be compared with other similar compounds such as:

    Methyl 2,4-dihydroxy-3,6-dimethylbenzoate: Similar structure but with hydroxyl groups at different positions, leading to different chemical properties and reactivity.

    Methyl 3,5-dihydroxy-2,4-dimethylbenzoate: Another isomer with distinct substitution patterns, affecting its biological and chemical behavior.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities.

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

methyl 5-hydroxy-2,3-dimethylbenzoate

InChI

InChI=1S/C10H12O3/c1-6-4-8(11)5-9(7(6)2)10(12)13-3/h4-5,11H,1-3H3

InChI Key

WSCICVKOCLOHGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)C(=O)OC)O

Origin of Product

United States

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